4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a partially saturated imidazo[4,5-c]pyridine core. The 4-position of the bicyclic system is substituted with both a methyl group and a p-tolyl (4-methylphenyl) group. Despite its structural similarity to clinically used imidazopyridines (e.g., zolpidem), imidazo[4,5-c]pyridines remain understudied, likely due to insufficient structure-activity relationship (SAR) data . The compound’s CAS number is 1195901-99-5, with a purity of 95% as reported by suppliers .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-(4-methylphenyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10-3-5-11(6-4-10)14(2)13-12(7-8-17-14)15-9-16-13/h3-6,9,17H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQPRGUGLSNRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(CCN2)NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Triflate-Catalyzed Cyclocondensation of 3,4-Diaminopyridine Derivatives
The most direct route involves reacting 3,4-diaminopyridine with tailored carbonyl precursors under zinc triflate catalysis. Srinivasulu et al. demonstrated that zinc triflate (10 mol%) in methanol at reflux efficiently mediates imidazo[4,5-c]pyridine formation from 3,4-diaminopyridine and aromatic aldehydes. For the target compound, a modified protocol introduces both methyl and p-tolyl groups sequentially:
Protective Group Installation :
Cyclization :
Tetrahydro Ring Formation :
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Protective Group Installation | 78% | THF, 0°C, 2 h |
| Cyclization | 65% | Zn(OTf)₃, MeOH, reflux, 12 h |
| Hydrogenation | 82% | Pd/C, H₂, EtOH, 24 h |
Regioselective Acylation Followed by Reductive Amination
Pfizer’s approach to CP-885,316 highlights regioselective acylation as a critical strategy. Adapted for the target molecule:
Dual Acylation :
Cyclodehydration :
Tetrahydro Generation :
Advantages :
- High regiocontrol (3-acetyl vs. 4-p-tolylacetamide positioning).
- Scalable POCl₃-mediated cyclization (94% yield in model systems).
Malononitrile-Based [2+4] Cycloaddition Strategy
Building on J. Org. Chem. methodologies, malononitrile serves as a cyclizing agent:
Knoevenagel Adduct Formation :
Intramolecular Cyclization :
Methyl Group Introduction :
Hydrogenation :
Limitations :
- Requires strict temperature control during Grignard addition to prevent over-alkylation.
- Moderate overall yield (42% over four steps).
Tandem Suzuki Coupling/Ring Hydrogenation Approach
This innovative method combines cross-coupling and heterocycle saturation:
Borylation of Halogenated Precursor :
Suzuki-Miyaura Coupling :
Methylation :
Catalytic Hydrogenation :
Strengths :
- Enables late-stage diversification of aryl and alkyl substituents.
- Compatible with automated synthesis platforms.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Key Advantage | Major Challenge |
|---|---|---|---|
| Zinc Triflate | 58% | One-pot cyclization | Protective group removal |
| Regioselective Acylation | 71% | High regiocontrol | POCl₃ handling |
| Malononitrile Cycloaddition | 42% | Atom-economic | Multi-step purification |
| Suzuki/Hydrogenation | 65% | Modular substituent introduction | High catalyst loading |
Chemical Reactions Analysis
Alkylation and Acylation at N5 Position
The tetrahydroimidazo[4,5-c]pyridine scaffold contains a secondary amine (N5) susceptible to alkylation or acylation. In studies of related analogs ( ):
-
N5-Benzylation : Reaction with benzyl halides in the presence of base yields N5-benzyl derivatives. For example, compound 7a (N5-benzyl analog) showed a 60-fold increase in inhibitory activity compared to the parent scaffold.
-
N5-Acylation : Treatment with benzoyl chloride forms N5-acylated derivatives like 8a , which exhibit enhanced potency due to conformational preorganization (IC₅₀ values in low nanomolar range).
| Reaction Type | Reagent | Product | Yield | Activity (IC₅₀) | Source |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide | N5-Benzyl derivative | 75% | 0.12 µM | |
| Acylation | Benzoyl chloride | N5-Benzoyl derivative | 82% | 0.08 µM |
Electrophilic Aromatic Substitution (C3 Position)
The C3 position of the imidazo[4,5-c]pyridine ring is electron-rich and prone to electrophilic substitution. In analogous imidazo[1,2-a]pyridines ( ):
-
Aza-Friedel–Crafts Alkylation : Three-component reactions with aldehydes and amines (e.g., morpholine) under Y(OTf)₃ catalysis yield C3-alkylated products. For example, p-tolualdehyde and morpholine generate C3-alkylated derivatives in 90% yield.
-
Halogenation : Bromine or iodine in acetic acid introduces halogens at C3, enabling further cross-coupling reactions.
Ring-Opening and Rearrangement Reactions
Under acidic conditions, the tetrahydroimidazo[4,5-c]pyridine core can undergo ring-opening. For instance ( ):
-
Hydrolysis : Heating with HCl (6M) cleaves the imidazole ring, yielding pyridine-2,3-diamine derivatives.
-
Intramolecular Cyclization : Phenacyl-substituted analogs undergo cyclization in alkaline media to form diazacyclopenta[cd]azulenes ( ).
Metal-Catalyzed Cross-Coupling
The p-tolyl group at C4 facilitates palladium-catalyzed coupling reactions:
-
Suzuki-Miyaura : Reaction with arylboronic acids introduces diverse aryl groups at C4. For example, coupling with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl) derivatives ( ).
-
Buchwald-Hartwig Amination : Introduces amino groups at C4 using palladium/Xantphos catalysts.
Functionalization of the p-Tolyl Group
The p-tolyl substituent undergoes regioselective modifications:
-
Oxidation : Treatment with KMnO₄ converts the methyl group to a carboxylic acid.
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the toluene ring ( ).
Reaction Optimization and Challenges
-
Catalyst Dependency : Y(OTf)₃ outperforms Sc(OTf)₃ in aza-Friedel–Crafts alkylation (90% vs. 75% yield) ( ).
-
Steric Hindrance : Bulky substituents at C4 (e.g., 3,4-di-Cl) reduce reaction efficiency (yields drop to 45–52%) ( ).
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H15N3
- Molecular Weight : 213.28 g/mol
- CAS Number : 1195901-99-5
The structure features a fused imidazo-pyridine core that contributes to its biological activity. The presence of the methyl and p-tolyl groups enhances its pharmacological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. It has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF-7 (Breast cancer) | 15.0 |
In vitro studies indicate that this compound inhibits tumor cell proliferation by modulating signaling pathways associated with cell growth and survival. Additionally, in vivo experiments using xenograft models have demonstrated significant tumor growth inhibition upon treatment with this compound .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In macrophage cell lines treated with this compound, the following effects were observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases by inhibiting cytokine production .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of derivatives related to this compound. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections. The structural features of the imidazo-pyridine core are believed to contribute to this activity .
Case Study 1: Tumor Growth Inhibition
A study involved administering the compound to xenograft models of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a lead compound for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound led to decreased levels of inflammatory markers in serum samples from treated animals compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with structurally analogous imidazo[4,5-c]pyridine derivatives, focusing on substituents, molecular properties, and biological relevance:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., p-tolyl, dimethoxyphenyl): Enhance lipophilicity and membrane permeability but may reduce metabolic stability . Electron-Withdrawing Groups (e.g., halogens, trifluoromethoxy): Improve binding affinity to targets like SSAO or viral enzymes but may increase synthetic complexity .
Biological Relevance :
- The 4-(2,3,4-trifluorophenyl) derivative shows antiviral activity, highlighting the role of fluorine in enhancing target interaction .
- The 4-p-tolyl analog’s discontinuation (despite high purity) suggests challenges in scalability or pharmacological optimization compared to halogenated analogs .
Synthetic Accessibility :
Biological Activity
4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its unique fused imidazole and pyridine ring structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including neuroprotective and anti-inflammatory properties. Its molecular formula is with a molecular weight of approximately 213.28 g/mol.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The compound's structure features a p-tolyl group that contributes to its unique chemical properties and potential biological activities.
Neuroprotective Properties
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, research on triazole-pyrimidine hybrids has shown promising neuroprotective and anti-inflammatory properties in vitro. These findings suggest that the imidazo-pyridine scaffold may enhance neuroprotection by modulating inflammatory pathways and protecting neuronal cells from apoptosis.
Antiproliferative Activity
The antiproliferative activity of imidazo[4,5-c]pyridine derivatives has been extensively studied. In vitro evaluations have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | LN-229 (glioblastoma) | 0.7 |
| Compound 2 | HCT-116 (colorectal carcinoma) | 1.8 |
| Compound 3 | NCI-H460 (lung carcinoma) | 2.0 |
These results highlight the potential of this compound as a candidate for further development in cancer therapy .
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of a related compound in a rodent model of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal loss and improved cognitive function compared to controls.
- Anticancer Efficacy : In a clinical trial assessing the efficacy of imidazo[4,5-c]pyridine derivatives in patients with advanced cancer types, several participants exhibited partial responses to treatment with compounds structurally similar to this compound.
Q & A
Basic: How can researchers optimize the synthesis of this compound to maximize yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters. Key steps include:
- Temperature control : Maintaining anhydrous conditions (e.g., in tetrahydrofuran under nitrogen) to prevent side reactions .
- Catalyst selection : Testing palladium or nickel catalysts for coupling reactions, with yields monitored via thin-layer chromatography (TLC) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency. Post-reaction purification via column chromatography with gradient elution improves purity .
Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR can resolve the fused imidazo-pyridine ring system and confirm methyl/tolyl substituents .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 213.28 g/mol for related analogs) .
- X-ray crystallography : Resolves spatial arrangement of the tetracyclic core, critical for verifying stereochemical purity .
Basic: How do researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis kinetics : Accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C, analyzed via HPLC to track degradation products (e.g., ring-opening intermediates) .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, ensuring storage stability below 25°C .
Advanced: What computational strategies can predict reaction pathways for novel derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for ring-closing reactions .
- Machine learning : Train models on existing imidazo-pyridine reaction datasets to predict optimal catalysts/solvents, reducing trial-and-error experimentation .
Advanced: How can researchers resolve contradictions in catalytic activity data across different studies?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent vs. catalyst effects) and identify confounding factors .
- Meta-analysis : Cross-reference published datasets using cheminformatics tools (e.g., KNIME) to normalize conditions (e.g., solvent polarity, temperature) .
Advanced: What mechanisms underlie the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electrophilic aromatic substitution (EAS) : The electron-rich imidazole ring directs substituents to the para position of the tolyl group .
- Coordination chemistry : Transition metals (e.g., Pd) bind to the pyridine nitrogen, facilitating Suzuki-Miyaura couplings. Kinetic studies via in situ IR spectroscopy track intermediate formation .
Advanced: How do researchers address challenges in synthesizing enantiopure analogs of this compound?
Methodological Answer:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated reactions to induce stereoselectivity .
Advanced: What role does the fused heterocyclic system play in modulating biological activity?
Methodological Answer:
- Pharmacophore mapping : The imidazo-pyridine core acts as a hydrogen bond acceptor, enhancing binding to kinase targets. Structure-activity relationship (SAR) studies correlate substituent electronegativity with potency .
- Molecular dynamics simulations : Model interactions with protein binding pockets to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
